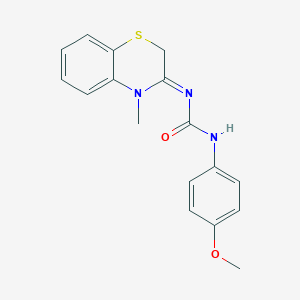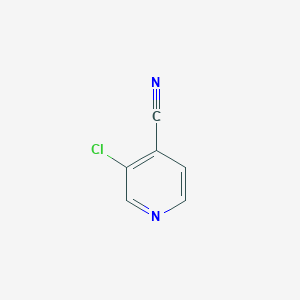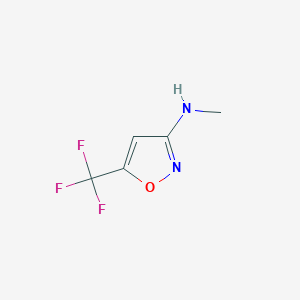
N-methyl-5-(trifluoromethyl)isoxazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-5-(trifluoromethyl)isoxazol-3-amine, also known as TFMMA, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system.
作用机制
N-methyl-5-(trifluoromethyl)isoxazol-3-amine acts as a positive allosteric modulator of mGlu7 receptors, which enhances the receptor's affinity for glutamate and increases its signaling efficacy. The activation of mGlu7 receptors by N-methyl-5-(trifluoromethyl)isoxazol-3-amine leads to the inhibition of presynaptic neurotransmitter release and the modulation of postsynaptic ion channels, resulting in the regulation of synaptic transmission and plasticity.
生化和生理效应
N-methyl-5-(trifluoromethyl)isoxazol-3-amine has been shown to exert various biochemical and physiological effects in different brain regions and cell types. For example, in the hippocampus, N-methyl-5-(trifluoromethyl)isoxazol-3-amine enhances long-term potentiation (LTP) and facilitates spatial learning and memory. In the amygdala, N-methyl-5-(trifluoromethyl)isoxazol-3-amine reduces anxiety-like behavior and attenuates fear memory consolidation. In the prefrontal cortex, N-methyl-5-(trifluoromethyl)isoxazol-3-amine improves working memory and attentional processing. N-methyl-5-(trifluoromethyl)isoxazol-3-amine has also been shown to protect against neurotoxicity induced by glutamate and beta-amyloid, suggesting its potential therapeutic value for neurodegenerative diseases.
实验室实验的优点和局限性
N-methyl-5-(trifluoromethyl)isoxazol-3-amine has several advantages for lab experiments, such as its high potency and selectivity for mGlu7 receptors, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, N-methyl-5-(trifluoromethyl)isoxazol-3-amine also has some limitations, such as its short half-life and rapid metabolism, which require frequent dosing to maintain its effect. In addition, N-methyl-5-(trifluoromethyl)isoxazol-3-amine can induce desensitization and internalization of mGlu7 receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on N-methyl-5-(trifluoromethyl)isoxazol-3-amine and mGlu7 receptors. One direction is to develop more potent and selective mGlu7 receptor agonists and antagonists for basic and translational research. Another direction is to investigate the role of mGlu7 receptors in different brain regions and cell types, as well as their interactions with other neurotransmitter systems and signaling pathways. Furthermore, the therapeutic potential of mGlu7 receptor modulators for various neurological and psychiatric disorders should be explored in preclinical and clinical studies.
合成方法
N-methyl-5-(trifluoromethyl)isoxazol-3-amine can be synthesized through a multistep process involving the reaction of 2,2,2-trifluoroethylamine with 2-cyanomethyl-2-oxazoline, followed by N-methylation and cyclization. The yield of N-methyl-5-(trifluoromethyl)isoxazol-3-amine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学研究应用
N-methyl-5-(trifluoromethyl)isoxazol-3-amine has been widely used as a research tool to study the function and pharmacology of mGlu7 receptors in vitro and in vivo. It has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, amygdala, and prefrontal cortex. N-methyl-5-(trifluoromethyl)isoxazol-3-amine has also been used to investigate the role of mGlu7 receptors in various physiological and pathological conditions, such as anxiety, depression, drug addiction, and neurodegenerative diseases.
属性
CAS 编号 |
110235-16-0 |
|---|---|
产品名称 |
N-methyl-5-(trifluoromethyl)isoxazol-3-amine |
分子式 |
C5H5F3N2O |
分子量 |
166.1 g/mol |
IUPAC 名称 |
N-methyl-5-(trifluoromethyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C5H5F3N2O/c1-9-4-2-3(11-10-4)5(6,7)8/h2H,1H3,(H,9,10) |
InChI 键 |
BZPWJNGBAWBUDJ-UHFFFAOYSA-N |
SMILES |
CNC1=NOC(=C1)C(F)(F)F |
规范 SMILES |
CNC1=NOC(=C1)C(F)(F)F |
同义词 |
3-Isoxazolamine,N-methyl-5-(trifluoromethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



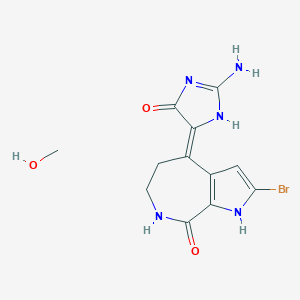
![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)
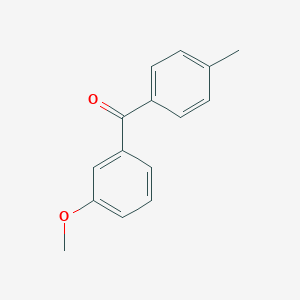
![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)
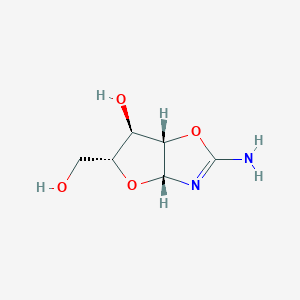
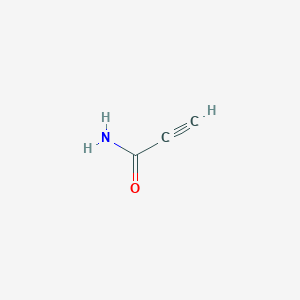
![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)
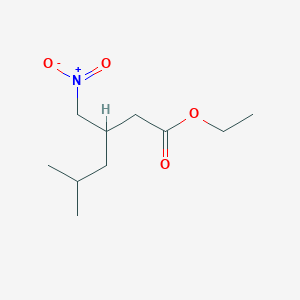
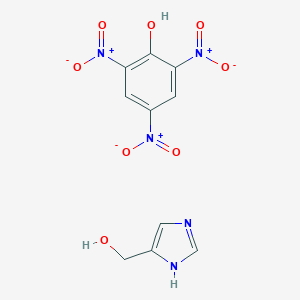
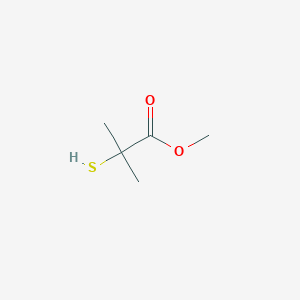
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

